In Vivo Venoconstrictor Potency: Ergosinine vs. Ergosine (C-8 Epimer) in Canine Saphenous Vein
In a direct head-to-head comparison using local intravenous infusion into the canine saphenous vein in vivo, ergosinine required approximately 5-fold higher doses than its C-8 epimer ergosine to produce an equivalent venoconstrictor response [1]. When administered orally, ergosine and ergosinine were equi-effective, a finding attributed to the in vivo isomerization of ergosinine into ergosine [1]. This demonstrates that ergosinine's intrinsic pharmacological activity at vascular targets is substantially lower than that of ergosine, and that route of administration critically determines observed potency.
| Evidence Dimension | Relative venoconstrictor potency following local i.v. infusion in vivo |
|---|---|
| Target Compound Data | Requires approximately 5-fold higher dose for equivalent venoconstriction vs. ergosine |
| Comparator Or Baseline | Ergosine (C-8 natural epimer): baseline dose (1x) |
| Quantified Difference | Approximately 5-fold potency difference (ergosinine approximately 5x less potent i.v.); equi-effective orally |
| Conditions | Canine saphenous vein; local i.v. infusion in vivo and oral administration |
Why This Matters
This 5-fold potency difference is essential for researchers designing in vivo pharmacological studies using intravenous delivery, where ergosinine cannot be used as a drop-in replacement for ergosine without dose adjustment.
- [1] Müller-Schweinitzer E, Ellis P, Ziegler R. Venoconstrictor responses to ergosine and ergosinine: Evidence for the isomerization of ergosinine. Drug Dev Res. 1992;25(2):149-159. View Source
